molecular formula C10H11IN2O B8495306 6-Iodo-2-(methoxymethyl)-3-methylimidazo[1,2-a]pyridine

6-Iodo-2-(methoxymethyl)-3-methylimidazo[1,2-a]pyridine

Cat. No.: B8495306
M. Wt: 302.11 g/mol
InChI Key: RMMHOULKVYABDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2-(methoxymethyl)-3-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C10H11IN2O and its molecular weight is 302.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11IN2O

Molecular Weight

302.11 g/mol

IUPAC Name

6-iodo-2-(methoxymethyl)-3-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11IN2O/c1-7-9(6-14-2)12-10-4-3-8(11)5-13(7)10/h3-5H,6H2,1-2H3

InChI Key

RMMHOULKVYABDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=C(C=C2)I)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(chloromethyl)-6-iodo-3-methylimidazo[1,2-a]pyridine (150 mg) in MeOH (2.5 ml) was added sodium methoxide (65 mg), and the resulting mixture was heated at reflux for 3 h. The reaction mixture was then cooled to room temperature and concentrated in vacuo. The mixture was diluted with water, and extracted with EtOAc. The extract was washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by silica gel column chromatography (MeOH/DCM) to give the title compound (100 mg) as an off-white solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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